![molecular formula C9H6ClNO2 B11903329 6-Chloro-1-methylindoline-2,3-dione CAS No. 122750-25-8](/img/structure/B11903329.png)
6-Chloro-1-methylindoline-2,3-dione
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Overview
Description
6-Chloro-1-methylindoline-2,3-dione is a halogenated derivative of isatin, a compound known for its diverse biological activities. The molecular formula of this compound is C9H6ClNO2, and it is characterized by a planar structure with minimal deviation from the mean plane of the indoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-1-methylindoline-2,3-dione can be synthesized through the reaction of 6-chloroisatin with iodomethane in the presence of potassium carbonate and tetrabutylammonium bromide in dimethylformamide . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indoline and oxindole derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6-Chloro-1-methylindoline-2,3-dione serves as a versatile building block in the synthesis of more complex fluorinated compounds. It can be utilized in the preparation of derivatives with diverse functional groups through various chemical reactions such as nucleophilic substitutions and coupling reactions. This application is crucial for developing new materials with tailored properties for industrial use .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells .
Antiviral and Antimicrobial Effects
The compound has also been explored for its antiviral and antimicrobial properties. It has shown efficacy against certain viral infections and bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases . The interaction with specific enzymes involved in viral replication pathways highlights its importance in drug development.
Agricultural Applications
Pesticide Development
This compound is being investigated as an agrochemical intermediate. Its derivatives are studied for their potential use as pesticides due to their ability to target specific biochemical pathways in pests while minimizing harm to non-target organisms . The regioselective chlorination methods developed for this compound enhance its utility in creating effective agrochemicals .
Structure-Activity Relationship Studies
Understanding Mechanisms of Action
Structure-activity relationship (SAR) studies have been conducted to elucidate the relationship between the chemical structure of this compound and its biological activities. These studies help identify which modifications enhance its efficacy against cancer cells or pathogens . For instance, substituents on the indoline ring can significantly influence the compound's pharmacological profile.
Case Studies
Mechanism of Action
The mechanism of action of 6-Chloro-1-methylindoline-2,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. Specific pathways and targets are still under investigation, but its structural similarity to other biologically active indole derivatives suggests potential interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isatin: The parent compound of 6-Chloro-1-methylindoline-2,3-dione, known for its wide range of biological activities.
1-Methylisatin: Another derivative with similar structural features and biological properties.
6-Chloroisatin: A precursor in the synthesis of this compound, also studied for its biological activities.
Uniqueness
This compound is unique due to its specific halogenation and methylation pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group can enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-Chloro-1-methylindoline-2,3-dione, an indole derivative, has garnered attention for its diverse biological activities. This compound is structurally related to other indole derivatives, which are known to exhibit a range of pharmacological effects. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
Indole derivatives, including this compound, are known to interact with various biological targets. The mechanism of action often involves binding to specific receptors and enzymes, leading to alterations in cellular signaling pathways and gene expression. This compound has been shown to influence several biochemical pathways, demonstrating antiviral, anticancer, anti-inflammatory, and antimicrobial properties .
Pharmacokinetics
The pharmacokinetic profile of this compound significantly impacts its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining the compound's effectiveness in vivo. Studies indicate that the compound remains stable under certain conditions but can degrade into active metabolites that may also exhibit biological activity.
Cellular Effects
The compound has been observed to affect various cell types and processes:
- Antiviral Activity : In vitro studies have demonstrated that this compound inhibits viral replication in specific models.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
- Anti-inflammatory Effects : It has shown potential in reducing inflammatory markers in cellular models.
Dosage Effects
The biological effects of this compound vary with dosage:
- Low Doses : Exhibit beneficial effects such as antiviral and anticancer activities.
- High Doses : Can lead to cytotoxicity and adverse effects .
In Vitro Studies
A study evaluated the antiviral properties of this compound against HIV. The results indicated that the compound effectively inhibited viral replication at micromolar concentrations. This suggests its potential as a lead compound for developing new antiviral agents .
Anticancer Research
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound was found to induce significant cell death through apoptosis. The study highlighted the compound's ability to modulate key signaling pathways involved in cell proliferation and survival .
Chemical Structure
The chemical structure of this compound is characterized by a chloro substituent at the 6 position of the indole ring system.
Reactivity
This compound undergoes various chemical reactions:
Reaction Type | Description |
---|---|
Oxidation | Can form more complex derivatives through oxidation reactions. |
Reduction | Reduction leads to diols or other reduced forms of the indoline structure. |
Substitution | The chlorine atom can be replaced with other functional groups via nucleophilic substitution reactions. |
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction .
Properties
CAS No. |
122750-25-8 |
---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloro-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H6ClNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 |
InChI Key |
WTAJYWAYWPRDDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=O)C1=O |
Origin of Product |
United States |
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